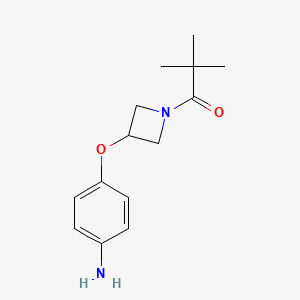
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-(4-Aminophenoxy)azetidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological profile, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H22N2O
- Molecular Weight : 286.369 g/mol
- Density : 1.134 g/cm³
- Melting Point : 116°C
- Boiling Point : 472.9°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the aminophenoxy group suggests potential interactions with adrenergic and dopaminergic receptors, which are crucial in modulating neurological functions.
Anticonvulsant Properties
Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant activity. For instance, studies on related compounds have shown effectiveness in models of seizures induced by electroshock and pentylenetetrazole. The ED50 values for these compounds range from 1.7 mg/kg to 42.98 mg/kg in various animal models, indicating a robust anticonvulsant effect .
Neuroprotective Effects
The neuroprotective potential of this compound is suggested by its ability to enhance the duration of sleep induced by barbiturates in animal models. This effect may be linked to its ability to modulate GABAergic activity, which is critical for maintaining neuronal stability during excitotoxic events .
Study on Anticonvulsant Activity
A study evaluated the anticonvulsant effects of several derivatives of aminobenzamide, including those similar to our compound. The most potent derivative showed an ED50 of 18.02 mg/kg against maximal electroshock seizures (MES), with a protective index (PI) significantly higher than traditional anticonvulsants like phenobarbital . This suggests that modifications in the structure can enhance efficacy.
Pharmacokinetics
Pharmacokinetic studies have revealed that compounds within this class are rapidly metabolized, with significant plasma concentrations observed shortly after administration. For example, a related compound demonstrated peak plasma levels within 30 minutes post-administration, highlighting the importance of structural modifications that could prolong bioavailability .
Data Table: Summary of Biological Activities
| Activity Type | Compound Variant | ED50 (mg/kg) | Protective Index |
|---|---|---|---|
| Anticonvulsant | 4-amino-N-(alpha-methylbenzyl)-benzamide | 18.02 | 9.5 |
| Sleep Potentiation | This compound | N/A | N/A |
Propriétés
IUPAC Name |
1-[3-(4-aminophenoxy)azetidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)13(17)16-8-12(9-16)18-11-6-4-10(15)5-7-11/h4-7,12H,8-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQHKWRDHVSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















